molecular formula C10H18N2O4 B065007 N-Acetylglycyl-L-leucine CAS No. 180923-15-3

N-Acetylglycyl-L-leucine

Cat. No. B065007
CAS RN: 180923-15-3
M. Wt: 230.26 g/mol
InChI Key: QXMNNNAFUOZTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglycyl-L-leucine (NAGL) is a dipeptide consisting of glycine and leucine, which has gained attention in the field of biochemistry and physiology due to its potential applications in scientific research. NAGL has been found to have various biochemical and physiological effects, making it a promising compound for future research.

Mechanism of Action

The mechanism of action of N-Acetylglycyl-L-leucine is not fully understood. However, it has been proposed that N-Acetylglycyl-L-leucine exerts its effects through the regulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-Acetylglycyl-L-leucine has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-Acetylglycyl-L-leucine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, making it a potent antioxidant. N-Acetylglycyl-L-leucine has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential anti-inflammatory agent. In addition, N-Acetylglycyl-L-leucine has been found to modulate the immune system by regulating the production of various cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-Acetylglycyl-L-leucine in lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one of the limitations of using N-Acetylglycyl-L-leucine is its instability in aqueous solutions, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions for research on N-Acetylglycyl-L-leucine. One area of research is the development of N-Acetylglycyl-L-leucine-based therapies for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of research is the elucidation of the molecular mechanisms underlying the effects of N-Acetylglycyl-L-leucine, which can provide insights into its potential therapeutic applications. Furthermore, the development of novel synthesis methods for N-Acetylglycyl-L-leucine can improve its efficacy and stability, making it a more viable candidate for clinical applications.
Conclusion
In conclusion, N-Acetylglycyl-L-leucine is a promising compound with potential applications in scientific research. Its antioxidant, anti-inflammatory, and immunomodulatory effects make it a potential candidate for the treatment of various diseases. Further research is needed to elucidate its molecular mechanisms and to develop novel synthesis methods for its clinical applications.

Synthesis Methods

N-Acetylglycyl-L-leucine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of glycine and leucine in the presence of reagents such as N-acetylation agents and coupling agents. Enzymatic synthesis involves the use of enzymes such as papain, bromelain, and ficin to catalyze the reaction between glycine and leucine.

Scientific Research Applications

N-Acetylglycyl-L-leucine has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-Acetylglycyl-L-leucine has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

CAS RN

180923-15-3

Product Name

N-Acetylglycyl-L-leucine

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C10H18N2O4/c1-6(2)4-8(10(15)16)12-9(14)5-11-7(3)13/h6,8H,4-5H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)

InChI Key

QXMNNNAFUOZTQZ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C

Pictograms

Irritant

synonyms

Leucine, N-(N-acetylglycyl)- (9CI)

Origin of Product

United States

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